molecular formula C10H14N2O3S B7873941 3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide

3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide

Cat. No.: B7873941
M. Wt: 242.30 g/mol
InChI Key: LVAPPYSEYMIOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide is an organic compound characterized by the presence of an amino group, a benzamide moiety, and a methylsulfonyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzoic acid, which is first converted to 3-nitrobenzamide.

    Reduction: The nitro group in 3-nitrobenzamide is reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.

    Alkylation: The resulting 3-aminobenzamide is then alkylated with 2-chloroethyl methyl sulfone in the presence of a base such as potassium carbonate (K2CO3) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used.

    Substitution: Electrophilic reagents like bromine (Br2) or chlorinating agents can be used under controlled conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and protein binding due to its functional groups.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of 3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the benzamide moiety can participate in π-π stacking interactions. The methylsulfonyl ethyl side chain can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Aminobenzamide: Lacks the methylsulfonyl ethyl side chain, making it less soluble and potentially less bioavailable.

    N-(2-(Methylsulfonyl)ethyl)benzamide: Lacks the amino group, reducing its ability to form hydrogen bonds and interact with biological targets.

Uniqueness

3-Amino-N-(2-(methylsulfonyl)ethyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the amino group and the methylsulfonyl ethyl side chain makes it a versatile compound for various applications.

Properties

IUPAC Name

3-amino-N-(2-methylsulfonylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-16(14,15)6-5-12-10(13)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVAPPYSEYMIOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.